N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine
Description
N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine (hereafter referred to as N-Ddz-beta-alanine) is a protected derivative of beta-alanine, featuring the [1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl (Ddz) group as a protective moiety for the amine functionality. The Ddz group is a carbonate-based blocking agent, commonly employed in peptide synthesis to shield amines during multi-step reactions. Its structure includes a 3,5-dimethoxyphenyl substituent, which confers unique steric and electronic properties, influencing both reactivity and stability under specific conditions .
Beta-alanine, a non-proteinogenic amino acid, is critical in biochemical pathways and pharmaceutical applications. Protection of its amine group is essential to prevent unwanted side reactions during synthesis. The Ddz group’s acid-labile nature allows selective deprotection under mild acidic conditions, distinguishing it from other protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (BOC) .
Properties
CAS No. |
329323-25-3 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,22-14(19)16-6-5-13(17)18)10-7-11(20-3)9-12(8-10)21-4/h7-9H,5-6H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
POPIQBJXJPYOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine typically involves the reaction of 3,5-dimethoxybenzyl alcohol with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-DL-alanine (Cbz-Alanine)
- Structure : Features a benzyloxycarbonyl (Cbz) group attached to DL-alanine.
- Key Properties: Molecular Weight: 223.22 g/mol . CAS RN: 4132-86-9 . Deprotection Method: Hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) .
- Comparison with N-Ddz-beta-alanine: The Cbz group is less sterically hindered than Ddz, facilitating easier coupling but offering lower selectivity in acidic environments. Unlike Ddz, Cbz is stable under mild acidic conditions but susceptible to hydrogenolysis, limiting its use in hydrogenation-sensitive syntheses .
tert-Butoxycarbonyl (BOC)-Protected Alanine Derivatives
- Structure : Uses the BOC group [(1,1-dimethylethoxy)carbonyl] for amine protection.
- Key Properties :
- Comparison with N-Ddz-beta-alanine :
- BOC is highly stable under basic and neutral conditions but requires harsh acidic conditions for removal, which may degrade sensitive substrates.
- The Ddz group’s dimethoxyphenyl moiety provides enhanced acid lability, enabling deprotection under milder conditions (e.g., dilute HCl or TFA in dichloromethane) .
Pesticide Alanine Derivatives (e.g., Metalaxyl, Benalaxyl)
Stability and Reactivity
| Protecting Group | Acid Stability | Base Stability | Deprotection Method |
|---|---|---|---|
| Ddz | Low | High | Mild acid (e.g., TFA) |
| Cbz | Moderate | High | Hydrogenolysis |
| BOC | High | Low | Strong acid (e.g., TFA) |
- The Ddz group’s dimethoxyphenyl substituent enhances electron density, accelerating acid-catalyzed cleavage compared to Cbz or BOC .
Research Findings and Innovations
- Stereochemical Considerations : Unlike DL-alanine derivatives (e.g., Cbz-DL-alanine), beta-alanine lacks a chiral center, simplifying synthetic workflows .
Biological Activity
N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine is a synthetic derivative of beta-alanine, an amino acid known for its role in various biological processes. This compound's unique structure, featuring a carbonyl group and a 3,5-dimethoxyphenyl substituent, enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 311.34 g/mol. The presence of methoxy groups in its structure suggests enhanced interactions with biological targets compared to simpler derivatives like beta-alanine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.34 g/mol |
| CAS Number | 329323-25-3 |
Research into the biological activity of this compound is still emerging. However, preliminary findings suggest potential interactions with neuropeptide receptors and modulation of neurotransmitter pathways. Beta-alanine itself is recognized for enhancing muscle endurance by increasing carnosine levels in muscle tissues, which may extend to this compound due to its structural similarities.
Pharmacological Properties
The pharmacological properties of this compound may include:
Study on Antimicrobial Activity
In a study evaluating related compounds' antimicrobial activities, derivatives showed significant effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL. These findings indicate that modifications similar to those found in this compound could enhance antimicrobial efficacy .
Neuroprotective Studies
Research focused on neuroprotective agents has highlighted the importance of structural features in modulating activity against neurodegenerative conditions. Analogous compounds targeting mitochondrial complex I have shown promising results in ameliorating Alzheimer's pathology in animal models . Given the structural similarities, further investigation into this compound's effects on mitochondrial function could yield valuable insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
